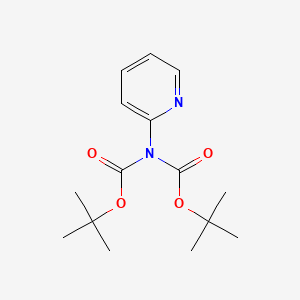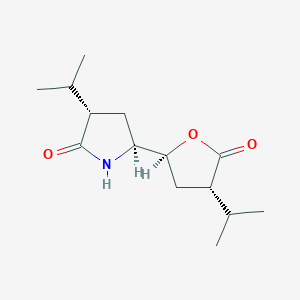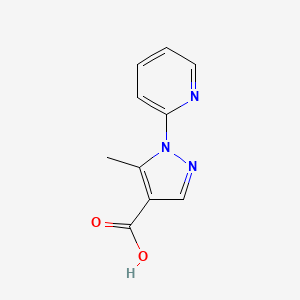![molecular formula C15H19NO2 B1602766 Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate CAS No. 268538-23-4](/img/structure/B1602766.png)
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate
Vue d'ensemble
Description
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate (MSC) is a cyclic carboxylic acid ester with a spirocyclic structure. It is a versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and pharmaceutical research.
Mécanisme D'action
The mechanism of action of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate is not fully understood. However, it is believed that Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, pain, and blood pressure regulation. By inhibiting the production of prostaglandins, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate may be able to reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to inhibit the production of prostaglandins, reduce inflammation, and reduce pain. In animal studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to reduce inflammation, reduce pain, and reduce blood pressure. In human studies, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been shown to reduce inflammation, reduce pain, and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has several advantages and limitations for laboratory experiments. The advantages of using Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in laboratory experiments include its availability, low cost, and ease of synthesis. The limitations of using Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in laboratory experiments include its instability in aqueous solutions and its low solubility in organic solvents.
Orientations Futures
The future directions for the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in scientific research are numerous. One potential direction is the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate in drug discovery and development. Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used as a starting material for the synthesis of novel drugs and drug candidates. Another potential direction is the use of Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate as a catalyst for the synthesis of a variety of compounds, including polymers and organometallic complexes. Additionally, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used in the development of new analytical techniques, such as high-performance liquid chromatography (HPLC). Finally, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate could be used in the development of new diagnostic and therapeutic strategies for a variety of diseases, such as cancer and cardiovascular disease.
Applications De Recherche Scientifique
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used in a variety of scientific research applications, including organic synthesis, catalysis, and pharmaceutical research. In organic synthesis, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In catalysis, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a catalyst for the synthesis of a variety of compounds, including polymers and organometallic complexes. In pharmaceutical research, Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate has been used as a starting material for the synthesis of a variety of drugs, including angiotensin-converting enzyme (ACE) inhibitors, beta blockers, and anti-inflammatory drugs.
Propriétés
IUPAC Name |
methyl spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)11-6-8-15(9-7-11)10-16-13-5-3-2-4-12(13)15/h2-5,11,16H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYWRPJPLSKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CNC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592942 | |
| Record name | Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate | |
CAS RN |
268538-23-4 | |
| Record name | Methyl 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)







![2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid](/img/structure/B1602695.png)




